5,7-Dihydroxy-3',4',5'-trimethoxyflavanone, also known as tricetin 3',4',5'-trimethyl ether, belongs to the class of organic compounds known as 4'-O-methylated flavonoids. These are flavonoids with methoxy groups attached to the C4' atom of the flavonoid backbone. Thus, 5,7-dihydroxy-3',4',5'-trimethoxyflavanone is considered a flavonoid. [Source: Human Metabolome Database (HMDB) - ]
While research on 5,7-dihydroxy-3',4',5'-trimethoxyflavanone specifically is limited, its classification as a flavonoid suggests potential for various biological activities commonly associated with this group of compounds. Flavonoids are known for their diverse properties, including:
,7-Dihydroxy-3',4',5'-trimethoxyflavanone has been detected in trace amounts in various food sources, including:
5,7-Dihydroxy-3',4',5'-trimethoxyflavanone, also known as tricetin 3',4',5'-trimethyl ether, is a naturally occurring flavonoid compound categorized under the class of 4'-O-methylated flavonoids. It possesses a molecular formula of C18H16O7 and is characterized by its three methoxy groups attached to the flavonoid backbone, specifically at the 3', 4', and 5' positions. This compound has been isolated from various medicinal plants and is noted for its potent antioxidant, anti-inflammatory, and neuroprotective properties, making it a subject of significant scientific interest for potential therapeutic applications in various diseases and conditions .
These reactions allow for the modification of the compound, potentially altering its pharmacological properties.
The biological activities of 5,7-dihydroxy-3',4',5'-trimethoxyflavanone have been extensively studied:
The synthesis of 5,7-dihydroxy-3',4',5'-trimethoxyflavanone can be achieved through various methods:
5,7-Dihydroxy-3',4',5'-trimethoxyflavanone has several applications:
Studies on the interactions of 5,7-dihydroxy-3',4',5'-trimethoxyflavanone with various biological systems have revealed important insights:
These interactions highlight its potential as a therapeutic agent in managing inflammatory responses.
Several compounds share structural similarities with 5,7-dihydroxy-3',4',5'-trimethoxyflavanone. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Hydroxy-6,7,4'-trimethoxyflavone | Contains three methoxy groups | Exhibits strong anti-inflammatory activity |
3-Hydroxyflavone | Lacks methoxy groups at C3' and C4' | Known for its simpler structure and properties |
Eupatilin (5,7-Dihydroxy-3,4,6-trimethoxyflavone) | Similar hydroxyl/methoxy pattern | Noted for specific anti-inflammatory mechanisms |
The uniqueness of 5,7-dihydroxy-3',4',5'-trimethoxyflavanone lies in its specific arrangement of hydroxyl and methoxy groups that contribute to its distinct biological activities and chemical reactivity compared to these similar compounds .
5,7-Dihydroxy-3',4',5'-trimethoxyflavanone is systematically named as 5,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-4-one according to IUPAC nomenclature conventions. The compound is assigned the Chemical Abstracts Service (CAS) registry number 62252-10-2, which serves as its unique chemical identifier in global databases. The molecular formula C₁₈H₁₈O₇ accurately describes the atomic composition, indicating the presence of 18 carbon atoms, 18 hydrogen atoms, and 7 oxygen atoms. This molecular formula distinguishes it from the closely related flavone derivative, 5,7-dihydroxy-3',4',5'-trimethoxyflavone, which has the molecular formula C₁₈H₁₆O₇ due to the absence of the saturated C2-C3 bond characteristic of flavanones. The compound's systematic identification is further supported by its average molecular mass of 346.335 daltons, which corresponds precisely to the calculated mass based on its elemental composition.
The compound is also recognized by several alternative names and synonyms that reflect different aspects of its chemical structure and origin. It is commonly referred to as tricetin 3',4',5'-trimethyl ether in literature, highlighting its relationship to the parent compound tricetin through methylation reactions. The name emphasizes the presence of three methoxy groups attached to the 3', 4', and 5' positions of the B-ring phenyl substituent. Additional nomenclature variations include 5,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-4-one, which provides a complete structural description following systematic organic nomenclature rules. The compound is classified within the broader category of 4'-O-methylated flavonoids, representing flavonoids that contain methoxy groups specifically attached to the C4' position of the flavonoid backbone structure.
The molecular geometry of 5,7-dihydroxy-3',4',5'-trimethoxyflavanone is characterized by the distinctive three-dimensional structure typical of flavanone compounds. The core chromene ring system adopts a non-planar conformation due to the saturated nature of the C2-C3 bond, which distinguishes flavanones from their planar flavone counterparts. This structural feature significantly influences the compound's biological activity and chemical reactivity patterns. The presence of the saturated dihydropyran ring creates a puckered conformation that affects the spatial arrangement of substituent groups and their accessibility for intermolecular interactions. The three methoxy groups positioned on the 3', 4', and 5' carbons of the B-ring phenyl group contribute to the overall molecular volume and influence the compound's solubility characteristics and membrane permeability properties.
The conformational flexibility of the molecule is primarily determined by the rotation around the C2-C1' bond connecting the chromene core to the substituted phenyl ring. This rotational freedom allows for multiple conformational states that can be populated under physiological conditions, potentially affecting the compound's biological activity and receptor binding affinity. The hydroxyl groups at positions 5 and 7 of the A-ring are positioned to form intramolecular hydrogen bonds with adjacent carbonyl or ether oxygen atoms, which can stabilize specific conformational states and influence the compound's chemical reactivity. The methoxy substituents on the B-ring create a sterically demanding environment that may restrict certain conformational arrangements while promoting others that minimize steric clashes.
The spectroscopic characterization of 5,7-dihydroxy-3',4',5'-trimethoxyflavanone provides crucial structural confirmation and analytical fingerprinting for compound identification and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary tool for structural elucidation, with ¹H NMR revealing characteristic signals for the various proton environments within the molecule. The hydroxyl protons typically appear as broad signals in the downfield region, while the methoxy groups generate sharp singlets around 3.7-4.0 ppm, corresponding to the nine protons of the three -OCH₃ substituents. The aromatic protons of both the A-ring and B-ring systems exhibit distinct coupling patterns that provide information about the substitution patterns and confirm the proposed structure.
¹³C NMR spectroscopy provides complementary structural information by revealing the carbon framework of the molecule, with characteristic signals for the carbonyl carbon around 180-190 ppm and the various aromatic carbons distributed throughout the 90-160 ppm region. The methoxy carbon signals typically appear around 55-60 ppm, while the aliphatic carbons of the dihydropyran ring system show signals in the 20-80 ppm range. Infrared (IR) spectroscopy reveals characteristic absorption bands for the various functional groups present in the molecule, including the C=O stretch of the ketone functionality around 1650-1680 cm⁻¹, the aromatic C=C stretches in the 1400-1600 cm⁻¹ region, and the broad O-H stretches of the hydroxyl groups in the 3200-3600 cm⁻¹ range.
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis that supports structural assignments. The molecular ion peak appears at m/z 346, corresponding to the calculated molecular weight of the compound. Fragmentation patterns typically show loss of methoxy groups (m/z 331, 316, 301) and characteristic flavanone fragmentation pathways that help confirm the structural framework. UV-Visible spectroscopy reveals absorption characteristics typical of flavanone compounds, with absorption maxima typically observed around 280-290 nm for the A-ring chromophore and additional absorption features in the 320-340 nm region due to extended conjugation.
While specific X-ray crystallographic data for 5,7-dihydroxy-3',4',5'-trimethoxyflavanone was not available in the current literature search, the structural characteristics of flavanone compounds and related derivatives provide insight into the expected crystalline behavior and hydrogen bonding patterns. Flavanone compounds typically crystallize in various space groups depending on their specific substitution patterns and the presence of solvent molecules in the crystal lattice. The molecular packing in the solid state is often influenced by intermolecular hydrogen bonding interactions between hydroxyl groups of adjacent molecules, creating extended hydrogen bonding networks that stabilize the crystal structure.
The hydroxyl groups at positions 5 and 7 are positioned to participate in both intramolecular and intermolecular hydrogen bonding interactions. Intramolecular hydrogen bonding may occur between the 5-OH group and the carbonyl oxygen at C4, forming a six-membered chelate ring that stabilizes the molecular conformation. Similarly, the 7-OH group may form hydrogen bonds with nearby electron-rich centers, further contributing to conformational stability. In the crystalline state, intermolecular hydrogen bonding between hydroxyl groups of neighboring molecules creates extended networks that contribute to crystal stability and influence physical properties such as melting point and solubility characteristics.
The methoxy groups, while not directly participating in hydrogen bonding as donors, can serve as hydrogen bond acceptors through their oxygen atoms, potentially contributing to the overall crystal packing arrangement. The spatial arrangement of these substituents influences the accessible surface area for intermolecular interactions and affects the efficiency of molecular packing in the solid state. Understanding these structural features is crucial for optimizing crystallization conditions and developing analytical methods for compound purification and characterization.